![molecular formula C22H22N2O4S B297908 Methyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297908.png)
Methyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
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Overview
Description
Methyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as MBET, is a thiazolidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of Methyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication, cell division, and protein synthesis.
Biochemical and Physiological Effects:
Methyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to possess various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of various bacteria and fungi, and reduce inflammation in various animal models. In addition, it has also been found to possess antioxidant properties, which may help protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments include its potent anticancer, antifungal, and antibacterial properties, as well as its ability to reduce inflammation and oxidative stress. However, the limitations of using Methyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on Methyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. These include further studies on its mechanism of action, toxicity, and potential clinical applications. In addition, the development of more efficient synthesis methods and the exploration of its potential use as a drug delivery system are also promising areas of future research.
In conclusion, Methyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a thiazolidine derivative that has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action. It possesses significant anticancer, antifungal, and antibacterial properties, as well as anti-inflammatory and antioxidant properties. However, further research is needed to fully understand its mechanism of action, toxicity, and potential clinical applications.
Synthesis Methods
The synthesis of Methyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 4-amino benzoic acid with ethyl acetoacetate to form ethyl 4-amino-3-ethyl-4-oxobutanoate. This intermediate is then reacted with 4-ethoxybenzaldehyde to form 4-ethoxybenzylidene-3-ethyl-4-oxobutanoate. Finally, this compound is reacted with thiosemicarbazide to form Methyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.
Scientific Research Applications
Methyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess significant anticancer, antifungal, and antibacterial properties. In addition, it has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
Product Name |
Methyl 4-{[5-(4-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
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Molecular Formula |
C22H22N2O4S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl 4-[[(5E)-5-[(4-ethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H22N2O4S/c1-4-24-20(25)19(14-15-6-12-18(13-7-15)28-5-2)29-22(24)23-17-10-8-16(9-11-17)21(26)27-3/h6-14H,4-5H2,1-3H3/b19-14+,23-22? |
InChI Key |
COTHVSZBIFBMQP-VUARGGTQSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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